tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate
Description
tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate is a complex organic compound with the molecular formula C14H23NO3. This compound is notable for its unique spirocyclic structure, which includes an azaspiro ring system fused with an oxirane ring. The tert-butyl group attached to the nitrogen atom adds to its stability and reactivity.
Properties
IUPAC Name |
tert-butyl spiro[9-azabicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(16)15-10-5-4-6-11(15)8-14(7-10)9-17-14/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSUJPSNMYNVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC3(C2)CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclo[3.3.1]nonane core, followed by the introduction of the azaspiro and oxirane rings. The tert-butyl group is then introduced through a tert-butylation reaction. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The molecular formula of tert-butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate is C14H23NO3, with a molar mass of approximately 253.34 g/mol. Its structure includes a tert-butyl group, an azaspiro framework, and an oxirane moiety, contributing to its chemical reactivity and biological activity .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of the Bicyclic Core : The bicyclo[3.3.1]nonane core is synthesized using established organic chemistry methods.
- Introduction of Azaspiro and Oxirane Rings : The azaspiro and oxirane rings are introduced through specific reactions that may involve strong bases like sodium hydride and organic solvents such as tetrahydrofuran (THF).
- tert-Butylation : The tert-butyl group is added through tert-butylation reactions .
Medicinal Chemistry
The unique structural features of this compound suggest potential applications in drug discovery and development:
- Enzyme Interaction Studies : The compound can be utilized to study enzyme interactions and biological pathways due to its structural complexity .
- Pharmacodynamics Research : Investigating its pharmacokinetics and pharmacodynamics could reveal insights into its therapeutic potential .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:
- Synthesis of Derivatives : It can undergo various chemical reactions, including oxidation and substitution, allowing for the generation of diverse derivatives such as diols and alcohols .
- Chiral Building Blocks : Its unique stereochemistry makes it suitable for creating chiral intermediates used in pharmaceuticals .
Material Science
The compound's properties may also find applications in material science:
- Specialty Chemicals Production : Its stability and reactivity can be harnessed in the production of specialty chemicals and advanced materials .
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound could act as an inhibitor for certain enzymes, indicating potential therapeutic applications.
Case Study 2: Synthesis of Chiral Compounds
In a synthesis project aimed at producing chiral compounds for pharmaceutical use, researchers utilized this compound as a key intermediate. The project demonstrated high yields and selectivity in forming desired products.
Mechanism of Action
The mechanism of action of tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate
- tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxamide
- tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate methyl ester
Uniqueness
The uniqueness of tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate lies in its spirocyclic structure and the presence of both an azaspiro and oxirane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate is a complex organic compound with a unique bicyclic structure, characterized by its molecular formula and a molar mass of approximately 253.34 g/mol . The compound's structural features, including a tert-butyl group, an azaspiro framework, and an oxirane moiety, suggest potential biological activities that merit detailed exploration.
Chemical Structure
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2361608-72-0 |
| Molecular Formula | C₁₄H₂₃NO₃ |
| Molecular Weight | 253.34 g/mol |
Synthesis Methods
The synthesis of this compound can be achieved through various organic chemistry techniques, including asymmetric synthesis and cyclization reactions. Detailed protocols are available in specialized literature .
Biological Activity
Research into the biological activity of this compound has primarily focused on its pharmacological potential due to its structural similarities with known bioactive molecules.
The biological mechanisms through which this compound may exert its effects include:
- Receptor Interaction : Potential interactions with neurotransmitter receptors due to its structural analogies to other psychoactive compounds.
- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, similar to other azaspiro compounds known for their inhibitory properties.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds with similar bicyclic structures exhibit significant cytotoxic effects against various cancer cell lines . The specific activity of this compound remains to be fully elucidated but may follow similar patterns.
- Neuropharmacological Effects : Research indicates that azaspiro compounds can influence neurological pathways, potentially acting as modulators for neurotransmitter systems . This suggests that further investigation into the neuropharmacological properties of this compound could yield valuable insights.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate | 918441-60-8 | Similar bicyclic structure with different ring positioning |
| Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate | 1209319-87-8 | Contains an oxo group and diazaspiro structure |
| Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | 240401-27-8 | Features an oxa linkage and distinct spiro arrangement |
Q & A
Q. Key Parameters :
- Purity : Monitor by HPLC or GC-MS, ensuring residual solvents (e.g., methanol) are below 0.1%.
- Yield Optimization : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the oxirane ring .
How can researchers ensure structural integrity and stereochemical fidelity during synthesis?
Q. Basic
- Spectroscopic Validation :
- Chromatography : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate enantiomers .
What are the critical storage conditions and handling precautions for this compound?
Q. Basic
- Storage : Keep at -20°C in sealed, light-protected containers. Predicted density: 1.108 g/cm³; moisture exposure degrades the oxirane ring .
- Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid dust formation (risk: inhalation) .
How can stereochemical challenges in functionalization be addressed?
Q. Advanced
Q. Example :
- In FGFR inhibitor synthesis, Boc protection ensures selective carboxylate modification without disrupting the bicyclic core .
How to resolve contradictions in reported biological activity data for structural analogs?
Q. Advanced
- Comparative Assays : Test analogs under standardized conditions (e.g., IC₅₀ in FGFR1 kinase assays). For example, tert-butyl 3-oxa-7,9-diazabicyclo derivatives show variable inhibition due to substituent electronegativity .
- Computational Analysis : Perform molecular docking (AutoDock Vina) to correlate steric bulk at the 3-position with FGFR binding affinity .
Q. Data Discrepancy Workflow :
Validate assay reproducibility (n ≥ 3).
Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups).
Cross-reference with crystallographic data of target proteins .
What strategies optimize this compound for FGFR tyrosine kinase inhibition?
Q. Advanced
Q. Activity Metrics :
- Target IC₅₀ < 100 nM in FGFR1/2/3 assays.
- Selectivity: Test against off-target kinases (e.g., VEGFR, PDGFR) .
How to analyze reaction mechanisms in bicyclo[3.3.1]nonane formation?
Q. Advanced
Q. Mechanistic Insights :
- Episulfonium ion analogs suggest retention of configuration in Sn2 reactions, stabilizing the bicyclo[3.3.1] framework over [4.2.1] isomers .
What methods enable regioselective functionalization of the azaspiro scaffold?
Q. Advanced
- Directed C-H Activation : Use Pd(OAc)₂ with pivalic acid to functionalize the 3-position selectively .
- Protection/Deprotection : Temporarily mask the oxirane oxygen with TMSCl to direct electrophilic substitution to the azabicyclo nitrogen .
Which spectroscopic techniques are essential for characterizing this compound?
Q. Basic
- 2D NMR : HSQC and HMBC to assign quaternary carbons in the spiro system .
- HRMS : Confirm molecular formula (C₁₅H₂₅NO₄, MW 283.37 g/mol) with <2 ppm error .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Q. Advanced
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., FGFR1) over 100 ns to identify stable binding conformers .
- QSAR Models : Train on datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to predict novel analogs .
Q. Toolkit :
- Software: Schrödinger Suite, Gaussian 16.
- Parameters: Gibbs free energy of binding (ΔG), binding pocket occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
